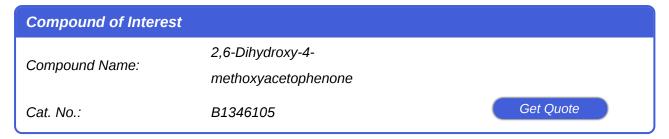


An In-depth Technical Guide to 2,6-Dihydroxy-4methoxyacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2,6-Dihydroxy-4-methoxyacetophenone, a notable member of the acetophenone class of organic compounds, is distinguished by its dihydroxy and methoxy substitutions on the phenyl ring.[1] Its formal IUPAC name is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone.[1] This compound is also commonly referred to by its synonym, 4-O-Methylphloracetophenone. The Chemical Abstracts Service (CAS) has assigned the registry number 7507-89-3 to this compound.[2]

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical and spectroscopic data for **2,6- Dihydroxy-4-methoxyacetophenone** is presented in the tables below. This information is crucial for its identification, purification, and application in experimental settings.

Table 1: Physicochemical Properties of **2,6-Dihydroxy-4-methoxyacetophenone**



Property	Value	Source
CAS Number	7507-89-3	[2]
Molecular Formula	C9H10O4	[1]
Molecular Weight	182.17 g/mol	[1]
Physical Description	Solid	[1]
Melting Point	141 - 142 °C	[1]
logP (Computed)	1.309	[3]
Water Solubility (log10ws, Computed)	-1.35 mol/L	[3]
Boiling Point (Computed)	674.51 K	[3]

Table 2: Spectroscopic Data for 2,6-Dihydroxy-4-methoxyacetophenone

Spectroscopy Type	Key Data Points	Source
Mass Spectrometry (GC-MS)	Top Peak (m/z): 167	[1]
¹³ C NMR	Spectra available in public databases.	[1]
¹ H NMR	Spectra available in public databases.	
Infrared (IR) Spectroscopy	Spectra available in public databases.	[1]
Raman Spectroscopy	Spectra available in public databases.	[1]

Synthesis and Experimental Protocols

The synthesis of **2,6-Dihydroxy-4-methoxyacetophenone** can be achieved through several routes, typically involving the modification of a phloroglucinol or resorcinol precursor.

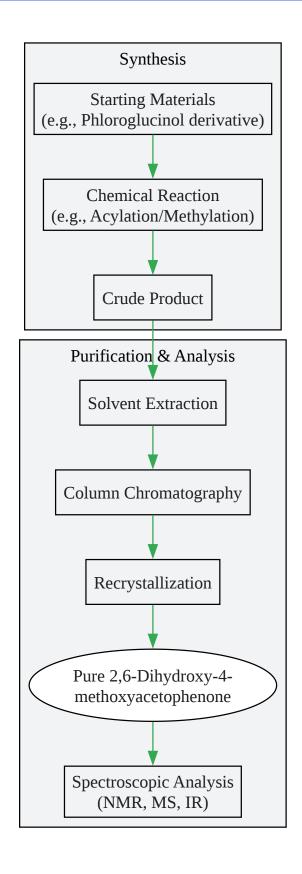


Synthetic Pathways

One reported method for the preparation of this compound involves the reaction of boiling aqueous potassium hydroxide on methyl 3-acetyl-2,4-dihydroxy-6-methoxybenzoate, which results in a quantitative yield.[4] An alternative approach is the reaction on 3-trichloroacetyl-2,6-dihydroxy-4-methoxyacetophenone.[4]

A general workflow for the synthesis and purification of acetophenone derivatives is outlined in the diagram below.





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Caption: General workflow for the synthesis and analysis of **2,6-Dihydroxy-4-methoxyacetophenone**.

Experimental Protocol: Antifungal Spore Germination Inhibition Assay

Given its known antifungal properties, a key experimental protocol for researchers is the assessment of its impact on fungal spore germination.

Objective: To determine the half-maximal effective concentration (ED50) of **2,6-Dihydroxy-4-methoxyacetophenone** for the inhibition of fungal spore germination.

Materials:

- 2,6-Dihydroxy-4-methoxyacetophenone
- Fungal spores (e.g., Botrytis cinerea, Phomopsis perniciosa)
- Potato Dextrose Broth (PDB) or a suitable germination medium
- · Sterile distilled water
- 96-well microtiter plates
- Microscope with a hemocytometer or Malassez cell
- Incubator

Procedure:

- Spore Suspension Preparation:
 - Harvest fungal spores from a mature culture into sterile distilled water.
 - Filter the suspension to remove mycelial fragments.
 - Adjust the spore concentration to a final density of 2 x 10³ spores/mL using a hemocytometer.[5]



· Test Compound Preparation:

- Prepare a stock solution of 2,6-Dihydroxy-4-methoxyacetophenone in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in the germination medium to achieve a range of final concentrations to be tested.

Assay Setup:

- \circ In a 96-well plate, add 50 µL of the spore suspension to 50 µL of the diluted test compound solutions.[5]
- Include positive (no compound) and negative (no spores) controls.
- Each concentration should be tested in triplicate.

Incubation:

- Incubate the plate at a suitable temperature (e.g., 25°C) for a period sufficient for germination to occur in the positive control (typically 12-24 hours).
- Data Collection and Analysis:
 - After incubation, observe the wells under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
 - For each well, count the number of germinated and non-germinated spores in a random sample of at least 100 spores.
 - Calculate the percentage of germination inhibition for each concentration using the formula: % Inhibition = [(Germination in control - Germination in treatment) / Germination in control] x 100
 - Determine the ED50 value by plotting the percentage of inhibition against the compound concentration.



Biological Activity and Potential Applications in Drug Development

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[4] Its primary reported biological activity is its antifungal effect.

Antifungal Activity

This compound has demonstrated significant inhibitory effects on the spore germination of various fungi. Notably, it is a potent germination inhibitor of Botrytis cinerea and also shows activity against Phomopsis perniciosa.[4]

Table 3: Antifungal Activity of **2,6-Dihydroxy-4-methoxyacetophenone**

Fungal Species	Activity Metric	Value	Source
Botrytis cinerea	ED ₅₀ (Spore Germination)	45 μΜ	[6]
Phomopsis perniciosa	ED ₅₀ (Spore Germination)	410 μΜ	[6]

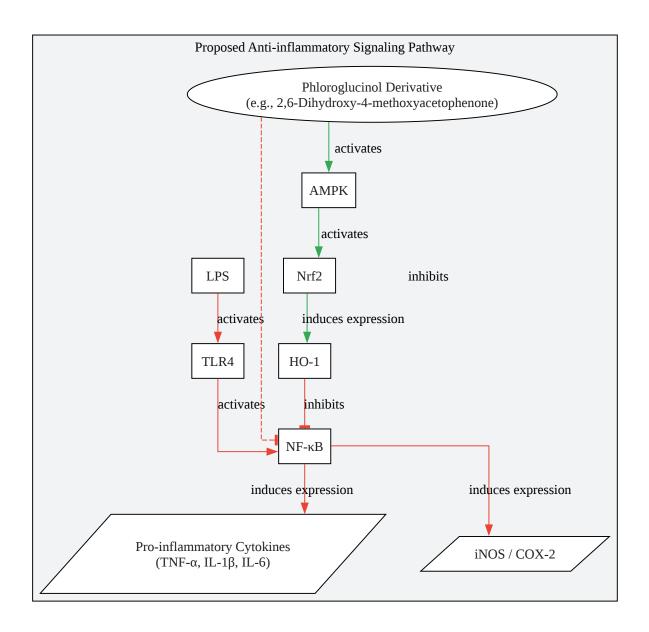
The potent antifungal properties of this molecule make it a valuable lead compound for the development of new agricultural fungicides or clinical antifungal agents.

Potential Anti-inflammatory and Anticancer Activities

While direct evidence for the anti-inflammatory or anticancer activities of **2,6-Dihydroxy-4-methoxyacetophenone** is limited, studies on closely related phloroglucinol derivatives suggest potential in these areas. Phloroglucinols are known to possess anti-inflammatory properties, often by modulating key signaling pathways. For instance, phloroglucinol has been shown to regulate the AMPK/Nrf2/HO-1 signaling pathway in lipopolysaccharide-stimulated macrophages, leading to a reduction in pro-inflammatory mediators.[6][7] This suggests that **2,6-Dihydroxy-4-methoxyacetophenone** may warrant investigation for similar activities.



The diagram below illustrates a proposed anti-inflammatory signaling pathway that could be modulated by phloroglucinol derivatives.





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Caption: Proposed anti-inflammatory mechanism of phloroglucinol derivatives.

Furthermore, a derivative of this compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to induce cell cycle arrest in human colon adenocarcinoma cells, indicating potential for anticancer drug development.[8] These findings suggest that **2,6-Dihydroxy-4-methoxyacetophenone** and its derivatives represent a promising scaffold for the discovery of new therapeutic agents.

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